ethyl 5-amino-1-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of ethyl 5-amino-1-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate typically involves a multi-step process. The key steps include the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often involve the use of dimethylamino leaving groups and proceed via an addition–elimination mechanism (aza-Michael type) . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
Ethyl 5-amino-1-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxylate groups, using suitable reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-amino-1-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . The compound’s fluorescent properties are attributed to its ability to undergo intramolecular charge transfer (ICT) processes, which are influenced by the presence of electron-donating or electron-withdrawing groups on the fused ring .
Comparison with Similar Compounds
Ethyl 5-amino-1-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent CDK2 inhibitor with similar biological activities.
1,2,4-Triazolo[1,5-a]pyrimidin-7-ol: Exhibits different photophysical properties and applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological and photophysical properties, making it a valuable compound for various scientific and industrial applications.
Biological Activity
Ethyl 5-amino-1-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula: C21H22N6O2
- Molecular Weight: 390.4 g/mol
- CAS Number: 1202975-18-5
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine scaffold is known for its potent anticancer properties. Research indicates that compounds within this class can inhibit cell growth and induce apoptosis in various cancer cell lines.
Case Studies and Findings
- Cell Viability Assays:
- Mechanism of Action:
- Table of Anticancer Activity:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MDA-MB-231 | 0.39 | Aurora-A inhibition |
Compound B | HCT116 | 0.46 | CDK2 inhibition |
Compound C | MCF7 | 0.01 | Multi-targeted kinase inhibition |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects.
Research Insights
- Inhibition of NF-kB Pathway:
- Table of Anti-inflammatory Activity:
Compound | Assay Type | Result |
---|---|---|
Compound D | NF-kB Inhibition | Significant inhibition |
Compound E | Cytokine Release Assay | Reduced TNF-alpha levels |
Antimicrobial and Other Activities
Pyrazolo[1,5-a]pyrimidines have also been evaluated for their antimicrobial properties. Recent studies indicate that these compounds exhibit activity against various bacterial strains and may serve as potential candidates for antibiotic development .
Properties
Molecular Formula |
C21H22N6O2 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
ethyl 5-amino-1-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C21H22N6O2/c1-5-29-21(28)16-11-23-26(19(16)22)17-10-13(3)24-20-14(4)18(25-27(17)20)15-8-6-12(2)7-9-15/h6-11H,5,22H2,1-4H3 |
InChI Key |
FWZFAQWRFFZPET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C(=NN23)C4=CC=C(C=C4)C)C)C)N |
Origin of Product |
United States |
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